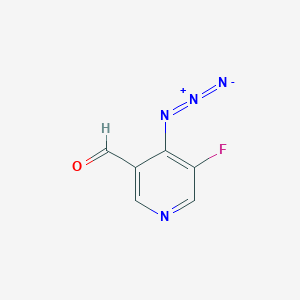

4-Azido-5-fluoropyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

4-azido-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN4O/c7-5-2-9-1-4(3-12)6(5)10-11-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJCFVXZLPITMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)N=[N+]=[N-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic and Nucleophilic Substitutions on Pyridine Derivatives

The synthesis often begins with readily available fluorinated pyridine cores such as 5-fluoronicotinaldehyde . Electrophilic fluorination at specific positions can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), which facilitate regioselective fluorination at the 5-position.

Subsequently, the amino or azido groups can be introduced via nucleophilic substitution on activated halogenated pyridines. For example, halogenated intermediates (e.g., chloropyridines) can be converted to azides through nucleophilic substitution with sodium azide under mild conditions.

Construction of the Pyridine-3-Carbaldehyde Core

The aldehyde functionality at the 3-position can be introduced through:

- Formylation reactions such as the Vilsmeier-Haack formylation, which involves the reaction of the pyridine derivative with POCl₃ and DMF to selectively install the formyl group at the 3-position.

- Alternatively, oxidation of suitable precursors or using directed ortho-lithiation followed by carbonyl addition can be employed.

Palladium-Catalyzed Annulation Approaches

Recent advances include Pd-catalyzed [4 + 2] annulation strategies that allow for the construction of fluorinated heterocycles with high regioselectivity and functional group tolerance. These methods utilize α-fluoro-β-ketoesters or related fluorinated nucleophiles to assemble the pyridine core with the desired substituents in a modular fashion.

Data Table Summarizing Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic fluorination | Pyridine derivatives | Selectfluor, NFSI | Room temperature, mild | Regioselective fluorination | Limited to accessible pyridine cores |

| Halogenation + nucleophilic azide substitution | Halogenated pyridine | NaN₃ | Elevated temperature, polar solvents | High regioselectivity | Multiple steps, potential side reactions |

| Vilsmeier-Haack formylation | Pyridine derivatives | POCl₃, DMF | Reflux | Direct aldehyde installation | Limited regioselectivity, overreaction possible |

| Pd-catalyzed [4 + 2] annulation | Fluorinated β-ketoesters | Pd catalyst, ligands | Mild, room temperature | Modular, high yield | Requires specialized catalysts |

| Oxidation of precursors | Pyridine derivatives | Oxidants (e.g., PCC, KMnO₄) | Controlled conditions | Versatile | Overoxidation risk |

Research Findings and Notable Considerations

- Selectivity and Functional Group Compatibility: Modern methods emphasize regioselectivity, especially in fluorinated heterocycles, to avoid undesired substitution at other positions.

- Reaction Conditions: Mild conditions are preferred to preserve sensitive azido groups and fluorinated functionalities.

- Yield and Scalability: Recent advances demonstrate that Pd-catalyzed annulation can be scaled to multigram quantities with high efficiency and stereocontrol.

Chemical Reactions Analysis

Types of Reactions

4-Azido-5-fluoropyridine-3-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Sodium azide (NaN3) for introducing the azido group.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for reducing the azido group.

Oxidation: Potassium permanganate (KMnO4) for oxidizing the aldehyde group.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Reduction: Formation of 4-amino-5-fluoropyridine-3-carbaldehyde.

Oxidation: Formation of 4-azido-5-fluoropyridine-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Research

4-Azido-5-fluoropyridine-3-carbaldehyde has been utilized as a precursor in the synthesis of various anticancer agents. The azide functional group allows for "click chemistry" applications, enabling the formation of triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method has been employed to develop novel compounds that exhibit potent inhibitory activity against cancer cell lines. For instance, derivatives synthesized from this compound have shown promising results in inhibiting MDM2, a protein that regulates the p53 tumor suppressor, thereby enhancing the anticancer efficacy of existing therapies .

1.2. Radiopharmaceutical Development

The compound plays a crucial role in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. Its azide group facilitates the incorporation of fluorine-18, making it suitable for developing imaging agents that target specific biological pathways in tumors. Research has demonstrated that radiolabeled derivatives can effectively visualize MDM2 expression in various cancer models, providing valuable insights into tumor biology and treatment response .

Organic Synthesis

2.1. Synthesis of Heterocycles

this compound serves as a key building block in the synthesis of diverse heterocyclic compounds. Its reactivity allows for the formation of complex structures through various coupling reactions. For example, it has been used in the synthesis of amino furo/pyrroloindole derivatives, which have shown potential as bioactive molecules . The ability to introduce multiple functional groups makes it a valuable intermediate in designing novel pharmaceuticals.

2.2. Click Chemistry Applications

The compound's azide functionality is particularly advantageous in click chemistry, which emphasizes high-yielding reactions under mild conditions. By reacting with alkynes, it can form stable triazole linkages, which are prevalent in drug design and development. This approach has been applied to create multifunctional bioconjugates that can target specific biomolecules or cells, enhancing therapeutic delivery and efficacy .

Mechanism of Action

The mechanism of action of 4-Azido-5-fluoropyridine-3-carbaldehyde involves its reactivity due to the presence of the azido and aldehyde groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The aldehyde group can form Schiff bases with amines, which are useful in various biochemical applications .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of 4-Azido-5-fluoropyridine-3-carbaldehyde and Related Compounds

Mechanistic and Reactivity Comparisons

Azido Group Reactivity :

- This compound : The azido group participates in bioorthogonal reactions (e.g., with alkynes), enabling site-specific labeling. The electron-withdrawing fluorine and aldehyde groups may modulate azide reactivity compared to AZT.

- AZT : The 3'-azido group in AZT is critical for inhibiting HIV reverse transcriptase by terminating DNA chain elongation. Its triphosphate form competes with thymidine triphosphate.

Fluorine Substitution :

- Aldehyde Functionality: The formyl group in this compound allows further derivatization (e.g., condensation with amines to form Schiff bases), a feature absent in AZT or the indeno-pyrazole hydrazone.

Biological Activity

4-Azido-5-fluoropyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features, including an azido group, a fluorine atom, and an aldehyde group attached to a pyridine ring. The molecular formula of this compound is CHFNO. Its potential applications span various fields, including organic synthesis, materials science, and biological studies.

The compound is characterized by its ability to participate in various chemical reactions due to the presence of reactive functional groups. Key reactions include:

- Substitution Reactions : The azido group can be substituted with other nucleophiles.

- Reduction Reactions : The azido group can be reduced to form an amine.

- Oxidation Reactions : The aldehyde can be oxidized to a carboxylic acid.

These reactions allow for the synthesis of diverse derivatives that may exhibit varying biological activities.

The biological activity of this compound is largely attributed to its reactivity. The azido group is known for participating in click chemistry, facilitating the formation of stable triazole rings, while the aldehyde group can form Schiff bases with amines. These interactions are crucial for the compound's potential therapeutic applications.

Biological Activity

Research has indicated that this compound exhibits notable biological activities. It has been investigated for its effects on various cellular processes, including:

- Cell Proliferation : Studies suggest that compounds containing azido and fluorine groups can influence cell growth and differentiation.

- Calcium Signaling : It may affect store-operated calcium entry (SOCE), which is critical for cellular calcium homeostasis and signaling pathways.

Case Study: Calcium Entry Modulation

In a study focused on calcium signaling, several derivatives related to this compound were synthesized and tested for their ability to modulate SOCE. The results indicated that specific substitutions could enhance or inhibit calcium entry, suggesting potential therapeutic applications in conditions where calcium signaling is disrupted .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Azido Group | Fluorine Position | Biological Activity |

|---|---|---|---|

| This compound | Yes | 5 | Modulates SOCE; potential anticancer activity |

| 4-Azido-3-fluoropyridine-2-carbaldehyde | Yes | 3 | Limited biological data available |

| 5-Azido-4-fluoropyridine-3-carbaldehyde | Yes | 4 | Investigated for antimicrobial properties |

This table highlights how variations in the positioning of the azido and fluorine groups can influence biological activity and reactivity.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound and assessing their biological activities. For instance, compounds derived from this structure have shown promise as potential inhibitors in various biochemical pathways, including those involved in cancer progression and microbial resistance.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Azido-5-fluoropyridine-3-carbaldehyde, and how can decomposition be minimized during synthesis?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyridine derivatives. For example, fluorination at the 5-position may precede azide introduction at the 4-position via nucleophilic substitution. The aldehyde group at the 3-position can be introduced via formylation (e.g., using Vilsmeier-Haack conditions). To minimize decomposition of the azide group, reactions should be conducted at low temperatures (0–5°C) under inert atmospheres, and purification should avoid prolonged exposure to light or heat .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : The aldehyde proton (δ ~9.5–10.5 ppm) and fluorine coupling patterns (e.g., ¹⁹F NMR for 5-fluoro substitution) are key. Azide protons are typically absent in ¹H NMR but detectable via IR.

- IR : A strong absorbance near ~2100 cm⁻¹ confirms the azide group.

- MS : High-resolution mass spectrometry (HRMS) should verify the molecular ion (e.g., [M+H]⁺) and fragmentation patterns consistent with the azide and aldehyde groups .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C in amber vials to mitigate thermal and photolytic decomposition.

- Solvent Compatibility : Test solubility in aprotic solvents (e.g., DMF, DMSO) and monitor degradation via HPLC over time.

- Moisture Sensitivity : Use Karl Fischer titration to quantify water content in solvents, as azides may hydrolyze to amines in aqueous environments .

Advanced Research Questions

Q. How can contradictions in reaction yields or byproduct formation during the synthesis of this compound be systematically addressed?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, unintended reduction of the azide to an amine may occur if reducing agents (e.g., residual Pd catalysts) are present.

- Reaction Optimization : Employ design of experiments (DoE) to evaluate variables (e.g., stoichiometry, temperature, solvent polarity). For fluorinated pyridines, electron-withdrawing effects may require adjusted reaction times .

Q. What strategies are effective for integrating this compound into click chemistry applications, and how can competing reactivities be managed?

- Methodological Answer :

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Optimize catalyst loading (e.g., Cu(I) with TBTA ligand) to enhance regioselectivity.

- Competing Reactivities : The aldehyde group may undergo undesired Schiff base formation; protect it as an acetal during click reactions, then deprotect under mild acidic conditions .

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the azide with other groups) to isolate contributions to bioactivity.

- Controlled Assays : Replicate experiments under standardized conditions (pH, solvent, cell lines) to rule out environmental variables. Cross-validate findings using orthogonal assays (e.g., fluorescence vs. luminescence readouts) .

Data Contradiction Analysis

Q. When NMR data for this compound conflicts with computational predictions, what steps should researchers take?

- Methodological Answer :

- Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to account for dielectric effects.

- Experimental Validation : Use 2D NMR (e.g., COSY, NOESY) to confirm spin-spin coupling and spatial interactions. Compare with analogous compounds (e.g., 2-chloro-5-fluoro-pyridine-4-carbaldehyde ) to identify substituent-specific shifts.

Tables for Quick Reference

| Property | Technique | Key Observations |

|---|---|---|

| Azide Stability | TGA/DSC | Decomposition onset >120°C in inert atmosphere |

| Aldehyde Reactivity | Schiff Base Assay | Reacts with primary amines (λ_max ~450 nm) |

| Fluorine Environment | ¹⁹F NMR | Chemical shift δ ~–110 to –120 ppm (CF coupling) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.